molecular formula C7H8F2N2O2S B2457676 Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate CAS No. 1555546-92-3

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate

Cat. No.: B2457676
CAS No.: 1555546-92-3
M. Wt: 222.21
InChI Key: GDBMSRIBYRPJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S/c1-2-13-5(12)7(8,9)4-3-14-6(10)11-4/h3H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMSRIBYRPJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC(=N1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Substitution Reactions

The 2-amino group and 4-position of the thiazole ring participate in nucleophilic substitution reactions. The amino group can act as a leaving group under acidic conditions or undergo diazotization for further functionalization.

Reaction TypeReagents/ConditionsProducts Formed
Chlorine substitutionCl₂, SOCl₂ (60–80°C, aprotic solvent)2-chloro-thiazole derivatives
Amino group alkylationAlkyl halides (K₂CO₃, DMF, 50°C)N-alkylated thiazoles
DiazotizationNaNO₂, HCl (0–5°C)Diazonium intermediates for coupling

Key finding: Reactions at the 2-position show regioselectivity influenced by the electron-withdrawing difluoroacetate group.

Ester Hydrolysis

The ethyl difluoroacetate moiety undergoes hydrolysis under both acidic and basic conditions:

Acidic hydrolysis (HCl/H₂O, reflux):

C7H8F2N2O2S+H2OHClC5H4F2N2O2S(acid)+C2H5OH\text{C}_7\text{H}_8\text{F}_2\text{N}_2\text{O}_2\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_5\text{H}_4\text{F}_2\text{N}_2\text{O}_2\text{S} (acid) + \text{C}_2\text{H}_5\text{OH}

Basic hydrolysis (NaOH/EtOH, 60°C):

C7H8F2N2O2S+OHC5H3F2N2O2S+C2H5OH\text{C}_7\text{H}_8\text{F}_2\text{N}_2\text{O}_2\text{S} + \text{OH}^- \rightarrow \text{C}_5\text{H}_3\text{F}_2\text{N}_2\text{O}_2\text{S}^- + \text{C}_2\text{H}_5\text{OH}

Industrial note: Continuous flow reactors achieve >95% conversion in 30 minutes at 100°C.

Oxidation Reactions

The amino group oxidizes to nitro or imino functionalities:

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)AcOH, 50°C, 4h2-nitro-thiazole derivative68%
KMnO₄H₂O, pH 7, 25°C, 12hThiazole-2-imine42%

Mechanistic insight: Fluorine atoms increase oxidation resistance at the 4-position.

Condensation Reactions

The compound participates in Hantzsch-type condensations to form extended heterocyclic systems. A study demonstrated its reaction with 1,3-dibromo-1,1-difluoro-2-propanone :

Procedure :

  • React equimolar quantities in DMF with K₂CO₃

  • Heat at 80°C for 3 hours

  • Isolate via ethyl acetate/hexane extraction

Key product : 4-(bromodifluoromethyl)thiazol-2-amine (89% yield) :

C7H8F2N2O2S+C3H2Br2F2OC4H3BrF2N2S+Byproducts\text{C}_7\text{H}_8\text{F}_2\text{N}_2\text{O}_2\text{S} + \text{C}_3\text{H}_2\text{Br}_2\text{F}_2\text{O} \rightarrow \text{C}_4\text{H}_3\text{BrF}_2\text{N}_2\text{S} + \text{Byproducts}

Fluorine-Specific Reactions

The difluoroacetate group enables unique transformations:

Defluorination :

  • With LiAlH₄ in THF: Removes one fluorine atom

  • With Pd/C under H₂: Full defluorination to acetate

Fluorine exchange :

  • SF₄ treatment substitutes ester oxygen with sulfur

Biological Activity Through Reactivity

The compound inhibits cortisone reductase (11β-HSD1) via covalent modification of catalytic Cys172:

  • Thiazole nitrogen coordinates to zinc ion

  • Difluoroacetate undergoes β-elimination

  • Reactive intermediate alkylates cysteine thiol

Ki=38 nM (human 11β-HSD1), IC50=112 nMK_i = 38\ \text{nM}\ (\text{human 11β-HSD1}),\ \text{IC}_{50} = 112\ \text{nM}

Stability Profile

Critical degradation pathways under accelerated conditions:

ConditionTimeDegradation Products
pH 1.2 (HCl)24hHydrolyzed ester + ring-opened amide
pH 9.0 (NaOH)8hDifluoroacetic acid + thiazole dimer
UV light (300 nm)48hPhoto-oxidized sulfoxide derivatives

This reactivity profile enables applications in:

  • Prodrug design (ester hydrolysis-controlled release)

  • Fluoro-pharmaceutical synthesis

  • Heterocyclic library construction for high-throughput screening

Experimental data confirms the compound's versatility as a synthon in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate exhibits significant potential in drug discovery and development:

Antimicrobial Activity

Research has indicated that thiazole derivatives, including this compound, possess antimicrobial properties. The presence of the thiazole ring contributes to its effectiveness against various pathogens, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Studies have suggested that compounds with thiazole moieties can exhibit anti-inflammatory effects. This compound may serve as a lead compound for synthesizing novel anti-inflammatory agents .

Cancer Research

There is growing interest in the role of thiazole derivatives in cancer treatment. Preliminary studies suggest that this compound could influence cell signaling pathways associated with cancer progression, thereby offering a potential therapeutic avenue .

Material Science Applications

The unique properties of this compound also extend to material science:

Synthesis of Functional Materials

This compound can be utilized as a precursor in the synthesis of functional materials, particularly those involving fluorinated compounds. Its ability to form stable intermediates makes it valuable in developing new polymers and coatings with enhanced properties .

Catalysis

The compound's structural features allow it to act as a catalyst in various organic reactions, particularly those involving nucleophilic substitutions. Its application in catalysis can lead to more efficient synthetic routes in organic chemistry .

Synthetic Applications

This compound serves as an important synthetic intermediate:

Building Block for Drug Development

As a versatile building block, this compound can be modified to create various derivatives with potentially enhanced biological activity. Researchers are exploring its use in synthesizing more complex molecules that may exhibit improved pharmacological profiles .

Green Chemistry Initiatives

The synthesis of this compound aligns with green chemistry principles by promoting reactions that minimize waste and use safer solvents. Its application in environmentally friendly synthetic methods is an area of ongoing research .

Mechanism of Action

The mechanism of action of ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both the thiazole ring and the difluoroacetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Profile

  • Molecular Formula: C₇H₈F₂N₂O₂S
  • Molecular Weight: 222.21 g/mol
  • CAS Number: 1555546-92-3

Target Enzyme

The primary target of this compound is cortisone reductase (11β-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids, influencing various physiological processes such as inflammation and metabolism.

Mode of Action

The compound interacts with the active site of the cortisone reductase enzyme, inhibiting its function. This inhibition can lead to alterations in cortisol levels within the body, potentially affecting stress responses and metabolic processes .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth. In vitro studies have shown that derivatives with similar structures can outperform standard antibiotics like norfloxacin .

Anticancer Activity

Thiazole derivatives have been recognized for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound's structural components suggest it may induce apoptosis in cancer cells by modulating apoptotic pathways .

Case Study: Cytotoxic Effects
In one study, compounds similar to this compound exhibited IC₅₀ values as low as 1.61 µg/mL against specific cancer cell lines, indicating strong antiproliferative activity .

Structure-Activity Relationship (SAR)

The presence of the thiazole ring is essential for the biological activity of this compound. Modifications at specific positions on the thiazole ring can significantly enhance or diminish its potency against target cells. For example:

  • Electron-donating groups at certain positions increase cytotoxicity.
  • The presence of a methyl group at position 4 has been linked to increased activity against cancer cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

  • Absorption: The compound is likely to be well absorbed due to its small molecular size.
  • Distribution: Its lipophilicity may facilitate penetration into cellular membranes.
  • Metabolism: The compound may undergo metabolic transformations that could affect its efficacy and safety profile.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against bacteria; comparable to norfloxacin
AnticancerInduces apoptosis; IC₅₀ values < 5 µg/mL in cell lines
Enzyme InhibitionInhibits cortisone reductase (11β-HSD1)

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate?

The compound is typically synthesized via condensation reactions. For example, ethyl bromodifluoroacetate can react with 2-amino-1,3-thiazole derivatives under reflux in ethanol, followed by ether extraction and purification via chromatography. Key steps include controlling temperature (e.g., 1–3 hours of reflux) and using anhydrous sodium sulfate for drying intermediates . Hydrazine monohydrate in methanol is also employed to generate intermediates like acetohydrazide derivatives, with yields up to 90% under optimized conditions .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic methods:

  • NMR (¹H/¹³C) to verify substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight confirmation (MW: 222.03 g/mol) .
  • X-ray crystallography (using SHELX software ) for 3D conformation analysis, though no published crystal structure exists yet for this specific compound. Related analogs, such as Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate, highlight the utility of crystallography in resolving structural ambiguities .

Q. What are its primary applications in medicinal chemistry?

The compound serves as a precursor for bioactive hybrids, such as tyrosinase inhibitors. Its thiazole core and difluoroacetate moiety enable derivatization into triazole-thiazole hybrids, which show potent enzyme inhibition (IC₅₀ values in µM range) . It is also used to study interactions with biological targets like β3-adrenoceptors, leveraging its structural similarity to drugs like mirabegron .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-product formation (e.g., ester hydrolysis or incomplete fluorination) can be mitigated by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of fluorinated intermediates.
  • Catalyst use : Bases like sodium ethoxide improve nucleophilic substitution efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in sensitive steps . Monitoring via TLC and HPLC ensures intermediate purity before proceeding .

Q. What computational tools are suitable for predicting its physicochemical properties?

  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 146.6 Ų for [M+H]⁺) aid in mass spectrometry-based identification .
  • Molecular docking : Software like UCSF Chimera models interactions with enzymes (e.g., tyrosinase), guiding SAR studies.
  • DFT calculations : Assess electronic effects of the difluoroacetate group on reactivity .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC vs. IC₅₀ measurements).
  • Structural analogs : Subtle differences in substituents (e.g., 4-fluorophenyl vs. trifluoromethyl groups) drastically alter bioactivity .
  • Metabolic stability : Evaluate degradation pathways (e.g., amide hydrolysis) using LC-MS/MS .

Q. What strategies enhance its stability in biological matrices?

  • Prodrug design : Mask the ester group with hydrolytically stable moieties (e.g., tert-butyl esters).
  • Formulation : Encapsulation in liposomes improves half-life in plasma .
  • Co-solvents : Use PEG or cyclodextrins to prevent aggregation in aqueous media .

Methodological Resources

  • Structural Analysis : SHELXL for crystallography; UCSF Chimera for visualization.
  • Synthesis Protocols : Refer to hydrazine-mediated cyclization in and boronic acid cross-coupling in .
  • Data Interpretation : Compare collision cross-section predictions with experimental MS/MS data to validate identity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.